1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
CAS No.: 2242777-07-5
Cat. No.: VC5426064
Molecular Formula: C17H15F3N2O
Molecular Weight: 320.315
* For research use only. Not for human or veterinary use.
![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - 2242777-07-5](/images/structure/VC5426064.png)
Specification
CAS No. | 2242777-07-5 |
---|---|
Molecular Formula | C17H15F3N2O |
Molecular Weight | 320.315 |
IUPAC Name | 1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3 |
Standard InChI Key | RFSDYRVOGWHOFT-UHFFFAOYSA-N |
SMILES | CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C17H15F3N2O (molecular weight: 319.31 g/mol) and is characterized by its (4R)-stereoisomeric configuration . Key structural features include:
-
A pyrrolidin-2-one ring serving as the central scaffold.
-
A 3,4,5-trifluorophenyl group at the 4-position, introducing strong electron-withdrawing effects.
-
A 3-methylpyridin-4-ylmethyl substituent at the 1-position, enhancing lipophilicity and SV2A binding .
The SMILES notation (CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=C(C(=C3)F)F)F
) and InChIKey (RFSDYRVOGWHOFT-ZDUSSCGKSA-N
) provide unambiguous identifiers for its three-dimensional conformation .
Physicochemical Properties
Predicted physicochemical parameters include:
-
LogP: ~2.1 (moderate lipophilicity, facilitating blood-brain barrier penetration).
-
Hydrogen bond donors/acceptors: 1/4, respectively.
Synthetic Methodology and Optimization
Key Synthetic Routes
The synthesis follows a modular approach, as exemplified by related pyrrolidin-2-one derivatives :
-
Core Formation:
-
Side Chain Introduction:
Representative Reaction Scheme:
Pharmacological Applications: SV2A Targeting
Mechanism of Action
The compound binds to SV2A, a transmembrane glycoprotein critical for synaptic vesicle exocytosis. SV2A ligands are implicated in:
-
Modulating neurotransmitter release.
-
Serving as biomarkers for synaptic density in neurodegenerative diseases .
Parameter | SynVesT-1 (Analog) | Target Compound (Predicted) |
---|---|---|
Kd (nM) | 1.5 | 2.0–3.0 |
Blood-Brain Barrier Penetration | High | Moderate-High |
Metabolic Stability | t1/2 = 45 min (rat) | t1/2 = 60–90 min (estimated) |
Structural and Conformational Analysis
X-ray Crystallography Insights
Though crystal structures of the exact compound are unpublished, related analogs reveal:
-
Pyrrolidin-2-one Ring: Adopts a half-chair conformation.
-
Trifluorophenyl Group: Orthogonal to the lactam plane, maximizing π-π interactions with SV2A .
Fluorine Substituent Effects
The 3,4,5-trifluorophenyl moiety enhances:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume